4-Fluoropentylbenzene

Übersicht

Beschreibung

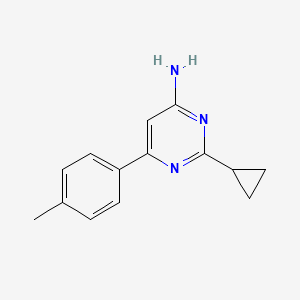

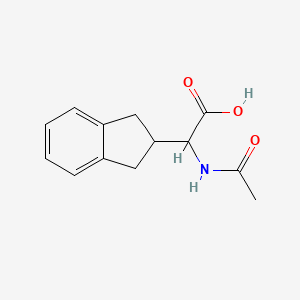

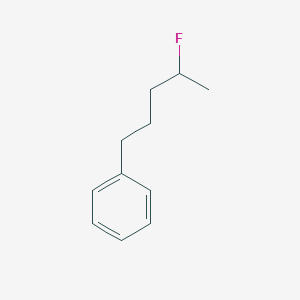

4-Fluoropentylbenzene is a chemical compound with the molecular formula C11H15F and a molecular weight of 166.24 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Fluoropentylbenzene consists of a benzene ring attached to a five-carbon chain (pentyl group) with a fluorine atom attached to the fourth carbon .Wissenschaftliche Forschungsanwendungen

Photophysics and Aggregation Effects in Poly(phenyleneethynylene)s

A study by Levitus et al. (2001) explored the effect of aggregation on the photophysics of 1,4-diethynylbenzenes, including compounds structurally related to 4-Fluoropentylbenzene. The research provided insights into the absorption and fluorescence properties of these compounds both in solution and crystalline states, revealing notable changes in spectral characteristics due to aggregation effects (Levitus et al., 2001).

Radiolabelling Techniques in 18F Chemistry

Steiniger and Wuest (2006) developed a novel radiolabelling technique using SUZUKI cross-coupling with 4-[18F]fluoroiodobenzene, a compound closely related to 4-Fluoropentylbenzene. This approach demonstrated high radiochemical yields and compatibility with various functional groups, marking a significant advancement in 18F chemistry (Steiniger & Wuest, 2006).

Automated Radiosynthesis for 18F Radiochemistry

Way and Wuest (2014) reported on the automated synthesis of 4-[18F]Fluoroiodobenzene ([18F]FIB), using a technique applicable to 4-Fluoropentylbenzene. Their method facilitated access to larger amounts of [18F]FIB, a critical building block in 18F radiochemistry, in high radiochemical and chemical purity (Way & Wuest, 2014).

Activation of Hydroxyl Groups in Polymeric Carriers

Chang et al. (1992) explored the use of 4-fluorobenzenesulfonyl chloride, structurally similar to 4-Fluoropentylbenzene, as an activating agent for covalent attachment of biologicals to solid supports. This research highlighted the compound's utility in bioconjugation and potential therapeutic applications (Chang et al., 1992).

Electrophilic Fluorocyclization of Unsaturated Alcohols

Lourie et al. (2013) studied the fluorocyclization of phenyl-substituted alkenols in ionic liquids, using reagents like F-TEDA-BF4, which are relevant to the chemistry of 4-Fluoropentylbenzene. Their findings showed the formation of trans-diastereomeric fluorinated cyclic ethers, contributing to the understanding of fluorocyclization mechanisms (Lourie et al., 2013).

Label-Free Electrochemical Detection Using Fluorinated Compounds

Arya and Park (2014) developed a platform using 4-Fluoro-3-nitrophenyl grafted gold electrode, which shares characteristics with 4-Fluoropentylbenzene. This innovative approach was used for label-free electrochemical detection of interleukin-2 protein, demonstrating the applicability of fluorinated compounds in biosensor technology (Arya & Park, 2014).

Wirkmechanismus

Safety and Hazards

4-Fluoropentylbenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling it, and it should be stored in a well-ventilated place with the container kept tightly closed .

Eigenschaften

IUPAC Name |

4-fluoropentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSDRJMGNWECCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoropentylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)